molecular formula C9H3BrCl3N B598924 3-Bromo-4,5,7-trichloroquinoline CAS No. 1204811-37-9

3-Bromo-4,5,7-trichloroquinoline

Cat. No.: B598924
CAS No.: 1204811-37-9
M. Wt: 311.384
InChI Key: VGQJCRJFTCKEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5,7-trichloroquinoline: is an organic compound with the molecular formula C9H3BrCl3N and a molecular weight of 311.39 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and chlorine atoms substituted at specific positions on the quinoline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,7-trichloroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination and chlorination of quinoline under controlled conditions. For instance, the reaction of quinoline with bromine and chlorine in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5,7-trichloroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4,5,7-trichloroquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,7-trichloroquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the quinoline ring can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 7-Bromo-3,4-dichloroquinoline
  • 4-Bromo-7,8-dichloroquinoline
  • 2-Methyl-4,5,7-trichloroquinoline
  • 4,7,8-Trichloroquinoline
  • 4,6,7-Trichloroquinoline

Comparison: 3-Bromo-4,5,7-trichloroquinoline is unique due to the specific positions of the bromine and chlorine atoms on the quinoline ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of bromine at the 3-position and chlorine at the 4, 5, and 7 positions can influence the compound’s electronic distribution and steric effects, which in turn affect its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-bromo-4,5,7-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl3N/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQJCRJFTCKEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)Br)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671210
Record name 3-Bromo-4,5,7-trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-37-9
Record name 3-Bromo-4,5,7-trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.